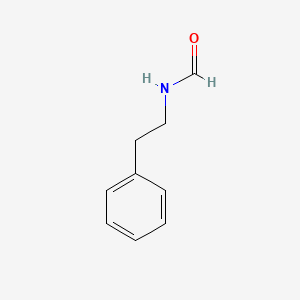
Formamide, N-(2-phenylethyl)-
Cat. No. B1606659
Key on ui cas rn:
23069-99-0
M. Wt: 149.19 g/mol
InChI Key: NOOOMJZHMKSKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07060707B2
Procedure details


A mixture of phenylethylamine (20.0 g, 0.165 mol) and formic acid (49.4 ml, 1.309 mol) was slowly heated to 200° C. Excess water and formic acid were distilled off in the process. The mixture was then kept at 200° C. for 1 hour, and the product was distilled under reduced pressure, giving a colourless oil (22.0 g, 0.147 mol, 89%).


Name
Yield
89%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:10](O)=[O:11]>>[C:1]1([CH2:7][CH2:8][NH:9][CH:10]=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCN
|
|
Name
|
|
|
Quantity
|
49.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Excess water and formic acid were distilled off in the process
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCNC=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.147 mol | |
| AMOUNT: MASS | 22 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
